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Introduction
Latrunculins are a family of marine toxins, originally isolated from the sponge Latrunculia

magnifica, that act as potent inhibitors of actin polymerization.[1] While several isomers exist,

including Latrunculin A, B, and M, they share a common mechanism of action by binding to

monomeric G-actin in a 1:1 stoichiometry, thereby preventing its assembly into F-actin

filaments.[2][3] This disruption of the actin cytoskeleton makes latrunculins invaluable tools for

studying a wide range of cellular processes that are dependent on dynamic actin networks.

In the budding yeast Saccharomyces cerevisiae, a model eukaryote, the actin cytoskeleton is

crucial for cell polarity, endocytosis, morphogenesis, and cell division.[4][5] The experimental

application of latrunculins, most notably Latrunculin A (LAT-A), which is often used as a

representative for the family, has been instrumental in elucidating the rapid turnover of actin

filaments and the roles of actin in these fundamental processes.[6] These application notes

provide detailed protocols and data for the experimental use of Latrunculin M in yeast, with

the understanding that its effects are analogous to the well-documented effects of LAT-A.

Mechanism of Action
Latrunculin M, like other latrunculins, disrupts the actin cytoskeleton by sequestering G-actin

monomers, thus shifting the equilibrium of actin dynamics towards depolymerization.[3] This

leads to a rapid and almost complete disassembly of existing F-actin structures, such as actin
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patches and cables, within minutes of application.[6] The effect is reversible upon removal of

the compound.[7]
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Caption: Mechanism of Latrunculin M action on actin dynamics.

Key Applications in Yeast Research
Disruption of the Actin Cytoskeleton: To study the roles of actin in various cellular processes

by observing the effects of its acute removal.

Investigation of Cell Polarity: To understand the actin-dependent and -independent pathways

involved in the establishment and maintenance of cell polarity.[6]

Analysis of Endocytosis: To dissect the role of the actin cytoskeleton in the internalization

step of endocytosis.[8][9]
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Mitochondrial Morphology and Inheritance: To examine the dependence of mitochondrial

shape and movement on the actin network.[3]

Quantitative Data Summary
The following tables summarize quantitative data on the effects of Latrunculin A (used as a

proxy for Latrunculin M) on various cellular parameters in yeast.

Parameter
Effective
Concentration

Treatment
Time

Observed
Effect

Reference(s)

Actin

Cytoskeleton

Disruption

200 µM 2-5 min

Complete

disruption of

actin patches

and cables.

[6]

Inhibition of

Endocytosis
200 µM 20 min

Decreased

movement and

increased

lifetime of

endocytic

patches.

[10]

Mitochondrial

Motility
250 µM 20 min

Five-fold

decrease in the

velocity of

mitochondrial

movement.

[3]

Cell Viability

(Wild-Type)
200 µM > 60 min

Significant

decrease in cell

viability with

prolonged

exposure.

[7]

[PSI+] Prion

Curing
200 µM 4 hours

6-13% of cells

become [psi-].
[7]
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Mutant Strain
Sensitivity to
Latrunculin A

Implied Function of
Mutated Protein

Reference(s)

act1-113 Resistant
Involved in Latrunculin

A binding site on actin.
[6]

act1-117 Resistant
Involved in Latrunculin

A binding site on actin.
[6]

tpm1Δ Sensitive

Tropomyosin

stabilizes actin

filaments.

[6]

sac6Δ Sensitive
Fimbrin stabilizes

actin filaments.
[6]

cap1Δ/cap2Δ Sensitive

Capping protein

stabilizes actin

filaments.

[6]

sla2Δ Sensitive
Sla2p stabilizes the

actin cytoskeleton.
[6]

end3Δ Resistant
End3p destabilizes

the actin cytoskeleton.
[6]

sla1Δ Resistant
Sla1p destabilizes the

actin cytoskeleton.
[6]

Experimental Protocols
Protocol 1: General Treatment of Yeast Cells with
Latrunculin M
This protocol describes the basic procedure for treating yeast cells with Latrunculin M for

subsequent analysis.

Materials:

Yeast strain of interest
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YPD or appropriate synthetic complete (SC) medium

Latrunculin M (stock solution in DMSO, e.g., 10 mM)

DMSO (for control)

Microcentrifuge tubes

Shaking incubator

Procedure:

Grow a culture of the desired yeast strain overnight in YPD or SC medium at the appropriate

temperature (e.g., 30°C) with shaking.

In the morning, dilute the overnight culture to an OD600 of 0.1-0.2 in fresh medium and grow

to mid-log phase (OD600 of 0.4-0.6).

To a desired volume of the mid-log phase culture, add Latrunculin M from the stock solution

to the final desired concentration (e.g., 200 µM). For a 10 mM stock, this would be a 1:50

dilution.

For the control sample, add an equivalent volume of DMSO.

Incubate the cultures at the appropriate temperature with shaking for the desired length of

time (e.g., 5 minutes for actin disruption, 20 minutes for endocytosis studies).

After incubation, proceed immediately with the intended downstream analysis (e.g., cell

fixation and staining, live-cell imaging).
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Latrunculin M Treatment Workflow
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Caption: General workflow for treating yeast with Latrunculin M.
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Protocol 2: Visualization of the Actin Cytoskeleton using
Rhodamine-Phalloidin Staining
This protocol allows for the visualization of F-actin structures in yeast cells.

Materials:

Yeast cells treated with Latrunculin M or DMSO (from Protocol 1)

Formaldehyde (37% stock)

Phosphate-buffered saline (PBS)

Rhodamine-phalloidin (e.g., 200 U/mL stock in methanol)

Triton X-100

Mounting medium

Microscope slides and coverslips

Fluorescence microscope

Procedure:

To 1 mL of the treated yeast culture, add 135 µL of 37% formaldehyde and incubate for 45-

60 minutes at room temperature with gentle agitation.

Pellet the cells by centrifugation (e.g., 3,000 x g for 3 minutes) and wash twice with PBS.

Resuspend the cell pellet in 100 µL of PBS containing 0.1% Triton X-100 and incubate for 5-

10 minutes.

Add 3 µL of rhodamine-phalloidin stock solution and incubate in the dark for 1-2 hours at

room temperature.

Wash the cells twice with PBS to remove unbound phalloidin.
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Resuspend the final cell pellet in a small volume of PBS or mounting medium.

Mount a small volume of the cell suspension on a microscope slide, cover with a coverslip,

and seal.

Visualize the cells using a fluorescence microscope with appropriate filters for rhodamine.

Protocol 3: Fluid-Phase Endocytosis Assay using
Lucifer Yellow
This protocol assesses the effect of Latrunculin M on the uptake of a fluid-phase marker.

Materials:

Yeast cells treated with Latrunculin M or DMSO (from Protocol 1)

Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL stock in water)

YPD or SC medium

Microscope slides and coverslips

Fluorescence microscope

Procedure:

After the initial treatment with Latrunculin M or DMSO, pellet the cells and resuspend them

in fresh medium containing Lucifer Yellow at a final concentration of 4-8 mg/mL.

Incubate the cells for 1-2 hours at the appropriate temperature with shaking.

Wash the cells three times with ice-cold PBS to remove extracellular Lucifer Yellow.

Mount the cells on a microscope slide and observe using a fluorescence microscope. In

healthy cells, Lucifer Yellow will accumulate in the vacuole. In cells with inhibited

endocytosis, fluorescence will be absent from the vacuole.

Signaling Pathways and Logical Relationships
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Latrunculin M's primary effect is on the actin cytoskeleton, which in turn affects numerous

downstream cellular processes. The following diagram illustrates the logical relationship

between Latrunculin M treatment and its cellular consequences in yeast.

Cellular Effects of Latrunculin M in Yeast
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Caption: Cellular consequences of Latrunculin M treatment in yeast.

Conclusion
Latrunculin M is a powerful tool for cell biologists studying actin-dependent processes in

yeast. By rapidly and reversibly disrupting the actin cytoskeleton, it allows for the precise

dissection of the roles of actin in cell polarity, endocytosis, and organelle inheritance. The

protocols and data presented here provide a foundation for the effective use of Latrunculin M
in yeast research. It is important to note that the optimal concentration and treatment time may

vary depending on the yeast strain and the specific experimental question being addressed.

Therefore, empirical determination of these parameters is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite
[nordicbiosite.com]

2. Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent
Pathway Controlling Mitotic Spindle Stability - PMC [pmc.ncbi.nlm.nih.gov]

3. Interaction between Mitochondria and the Actin Cytoskeleton in Budding Yeast Requires
Two Integral Mitochondrial Outer Membrane Proteins, Mmm1p and Mdm10p - PMC
[pmc.ncbi.nlm.nih.gov]

4. microbiologyresearch.org [microbiologyresearch.org]

5. microbiologyresearch.org [microbiologyresearch.org]

6. High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in
Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor
Latrunculin-A - PMC [pmc.ncbi.nlm.nih.gov]

7. An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast - PMC
[pmc.ncbi.nlm.nih.gov]

8. Clathrin-mediated endocytosis in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

9. etumaster.icmv.free.fr [etumaster.icmv.free.fr]

10. Actin-based Motility during Endocytosis in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Experimental Use of
Latrunculin M in Yeast]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674545#experimental-use-of-latrunculin-m-in-yeast]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

